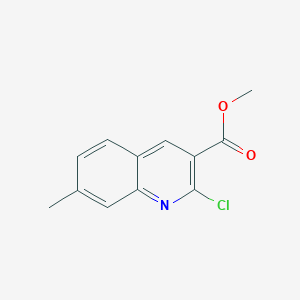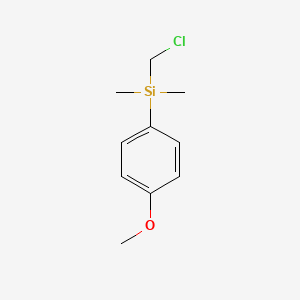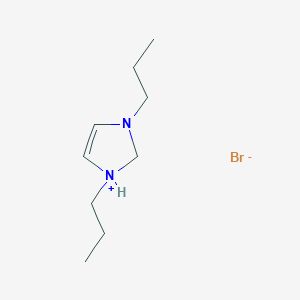![molecular formula C18H13N5O7 B3246654 4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol CAS No. 179167-24-9](/img/structure/B3246654.png)
4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol
概要
説明
4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol is a compound that belongs to the class of hydrazyl free radicals. These compounds are known for their stability and unique chemical properties, making them valuable in various scientific research applications. The compound is characterized by the presence of a phenyl group and a trinitrophenyl group attached to a hydrazinyl moiety, which contributes to its stability and reactivity.
準備方法
The synthesis of 4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol typically involves the reaction of 2,4,6-trinitrophenylhydrazine with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may result in the formation of hydrazines.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a stable free radical for studying reaction mechanisms and kinetics. In biology, it is used as a probe for detecting reactive oxygen species and studying oxidative stress. In medicine, it has potential applications in the development of antioxidant therapies and as a diagnostic tool for detecting oxidative damage. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol involves its ability to act as a free radical scavenger. The compound can donate an electron to neutralize reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets and pathways involved in its action include the inhibition of lipid peroxidation and the stabilization of cell membranes.
類似化合物との比較
4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol is unique compared to other similar compounds due to its high stability and reactivity. Similar compounds include 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) and other hydrazyl free radicals. These compounds share similar structural features but differ in their stability and reactivity, making this compound a valuable compound for specific research applications.
特性
IUPAC Name |
4-(N-(2,4,6-trinitroanilino)anilino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O7/c24-15-8-6-13(7-9-15)20(12-4-2-1-3-5-12)19-18-16(22(27)28)10-14(21(25)26)11-17(18)23(29)30/h1-11,19,24H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDYGSYDBHSOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)O)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10775651 | |
| Record name | 4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10775651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179167-24-9 | |
| Record name | 4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10775651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-([1,1'-Biphenyl]-4-yl)-N-(2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B3246662.png)

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B3246667.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B3246670.png)


